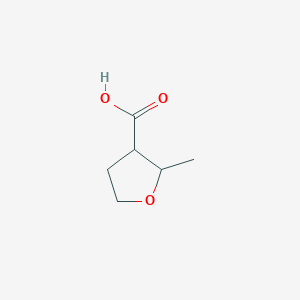

2-Methyloxolane-3-carboxylic acid

描述

2-Methyloxolane-3-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butadiene with carbon dioxide in the presence of a catalyst to form the desired oxolane ring. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.

化学反应分析

Types of Reactions

2-Methyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane-3,4-dicarboxylic acid, while reduction can produce 2-methyloxolane-3-methanol.

科学研究应用

Scientific Research Applications

- Chemistry 2-Methyloxolane-3-carboxylic acid serves as a building block in synthesizing more complex molecules and as a solvent in chemical reactions.

- Biology The compound is studied for its potential biological activity and how it interacts with biomolecules. Studies have explored the biological activities of rac-(2R,3S)-3-methyloxolane-2-carboxylic acid, with initial findings indicating that the compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.

- Medicine Research is ongoing to explore potential therapeutic applications, including its use as a precursor for drug development.

- Industry It is used in the production of polymers, resins, and other industrial chemicals due to its versatile chemical properties. 2-Methyloxolane (2-MeOx) is a highly versatile compound used for several applications like in resins or plasticizers industry, but also as precursor for pharmaceuticals and others .

2-Methyloxolane as a Solvent

2-Methyloxolane (2-MeOx) is also used as a bio-based solvent for extracting natural products and food ingredients . It has been compared to hexane, a petroleum-based solvent, for the extraction of lipophilic natural products .

Extraction of Carotenoids from Plants

| Plant | Solvents Compared | Extraction Conditions |

|---|---|---|

| Daucus carota L. | 2-MeOx vs. n-hexane | Reflux, Boiling Point, 6 hours. 2-MeOx showed faster extraction than n-hexane. |

| Daucus carota L. | 2-MeOx vs. n-hexane, CPME, DMC, EtOAc, IPA | Reflux, Boiling Point, 1 hour, 1:4 (m/v). 2-MeOx yield: 65.8 m% DM; n-hexane yield: 55.8 m% DM. |

| Citrus sinensis L. peel | 2-MeOx vs. hexane, CPME, DMC, EtOAc, EL, IPA, | Maceration, 70°C, 1.5 hours, 1:10 (m/v). 2-MeOx increased limonene yield by 40% compared to hexane. |

| Humulus lupulus L. cones | 2-MeOx vs. hexane | Reflux, Boiling Point, 2 hours, 1/10 (m/v). Soxhlet, 40–60°C, 6 hours, 1:6 (m/v). |

Extraction of Carotenoids from Microalgae

| Microalgae | Solvents Compared | Extraction Conditions |

|---|---|---|

| Chlorella vulgaris (dry/wet) | 2-MeOx vs. 2-MeOx/EtOH | ASE, 103 bars, 110°C, 30 min. Pure 2-MeOx enabled 38-45% carotenoid recovery. |

| Haematococcus pluvialis | 2-MeOx vs. other solvents | Liquid/liquid extraction, Room Temp, 30 min, 3:1 (v/v). >80% astaxanthin recovery. |

Safety Assessment

作用机制

The mechanism of action of 2-Methyloxolane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

相似化合物的比较

Similar Compounds

2-Methyltetrahydrofuran (2-MeTHF): A similar compound with a five-membered ring structure, used as a solvent and in organic synthesis.

Tetrahydrofuran (THF): Another five-membered ring compound, widely used as a solvent in chemical reactions.

2-Methylfuran: A related compound with a furan ring, used in the production of biofuels and as a solvent.

Uniqueness

2-Methyloxolane-3-carboxylic acid is unique due to its specific functional groups and reactivity. Its carboxylic acid group allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its oxolane ring structure imparts distinct chemical properties compared to other similar compounds.

生物活性

2-Methyloxolane-3-carboxylic acid (CAS No. 866914-28-5) is a compound of interest in various fields, including medicinal chemistry and food science. Its unique structure, characterized by a carboxylic acid functional group and an oxolane ring, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, safety assessments, and applications.

This compound exhibits several chemical properties that influence its biological activity:

- Molecular Formula : C₅H₈O₃

- Molecular Weight : Approximately 116.12 g/mol

- Functional Groups : Carboxylic acid and oxolane (tetrahydrofuran) structure

These properties allow the compound to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can affect its interaction with biological systems.

The primary mechanism of action for this compound involves its interaction with enzymes and receptors in biological systems. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to alterations in various biochemical pathways, potentially affecting metabolic processes.

Interaction with Biomolecules

Research indicates that this compound can interact with:

- Enzymes : Modulating enzyme activity may influence metabolic pathways.

- Receptors : Binding to receptors can alter signaling pathways.

These interactions highlight the compound's potential therapeutic applications in drug development and metabolic regulation.

Safety Assessments

A comprehensive safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the use of this compound as an extraction solvent in food processing. The findings indicated:

- Low Bioaccumulation Potential : The compound is rapidly metabolized and does not accumulate significantly in biological systems.

- No Genotoxicity Concerns : Toxicological studies showed no evidence of genotoxic effects at tested doses.

- Tolerable Daily Intake (TDI) : A TDI of 1 mg/kg body weight per day was established based on reproductive and developmental toxicity studies .

Case Studies

- Food Extraction Solvent :

- Biochemical Research :

Table 1: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects observed |

| Developmental Toxicity | No concerns at doses up to 1,000 mg/kg bw/day |

| Genotoxicity | No evidence of genotoxic effects |

| TDI | Established at 1 mg/kg bw/day |

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Food Industry | Used as an extraction solvent for oils |

| Medicinal Chemistry | Potential ligand for drug development |

| Biochemical Research | Modulates enzyme activity and receptor binding |

常见问题

Basic Research Questions

Q. What are the key structural features and nomenclature conventions for 2-methyloxolane-3-carboxylic acid?

The compound consists of a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 2 and a carboxylic acid group at position 2. The systematic IUPAC name is This compound, and alternative names include (2S,3R)-4-methylene-5-oxo-2-tridecyl-tetrahydrofuran-3-carboxylic acid in stereospecific contexts . Nomenclature should adhere to IUPAC guidelines, prioritizing functional group hierarchy (carboxylic acid > substituents). Structural elucidation via X-ray crystallography (e.g., using SHELX software ) or NMR can resolve stereochemical ambiguities.

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves:

- Ring-closing metathesis : Cyclization of diene precursors using Grubbs catalysts to form the oxolane ring.

- Carboxylic acid introduction : Oxidation of a hydroxymethyl group or hydrolysis of nitriles/esters at position 3.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .

Q. How is the compound characterized in academic research settings?

Key analytical methods include:

- Spectroscopy : H/C NMR for substituent positions and stereochemistry; IR for carboxylic acid O-H stretch (~2500–3300 cm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHO).

- X-ray crystallography : SHELXL refinement for absolute configuration determination .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Test Ru-, Mo-, or W-based catalysts for ring-closing efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization kinetics.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. How do researchers resolve contradictions in spectroscopic data for stereoisomers?

- NOESY NMR : Detect spatial proximity of methyl and carboxylic acid groups to assign stereochemistry.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) to predict H NMR shifts and compare with experimental data.

- Chiral chromatography : Use Chiralpak columns to separate enantiomers for individual characterization .

Q. What methodologies are used to study the compound’s reactivity in complex matrices?

- Isotopic labeling : Incorporate C at the carboxylic acid group to track reaction pathways via NMR.

- Competitive inhibition assays : Evaluate interactions with enzymes (e.g., oxidoreductases) under physiological pH (7.4) and temperature (37°C).

- Microscopy : TEM/SEM to observe aggregation behavior in aqueous solutions .

Q. How can computational tools predict the compound’s biological activity?

- Molecular docking : AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclooxygenase).

- ADMET prediction : SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP, bioavailability).

- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants) with experimental bioactivity data .

Q. What experimental designs address discrepancies in crystallographic data?

- Twinned crystal analysis : Use SHELXD/SHELXE for phase refinement in cases of non-merohedral twinning.

- High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) to improve diffraction limits.

- Hirshfeld surface analysis : CrystalExplorer to quantify intermolecular interactions (e.g., hydrogen bonds) influencing packing .

属性

IUPAC Name |

2-methyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVATTQXDIZNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。